Nesiritide Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

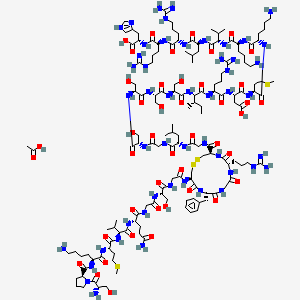

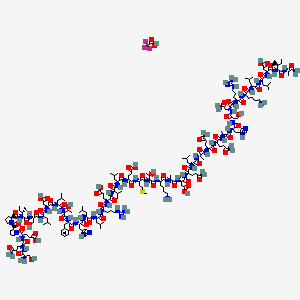

Nesiritide Acetate is a recombinant form of the human B-type natriuretic peptide, which is a 32 amino acid peptide. It is primarily used in the treatment of acutely decompensated congestive heart failure, where it helps to alleviate symptoms such as dyspnea at rest or with minimal exertion . This compound works by promoting vasodilation, natriuresis, and diuresis, thereby facilitating cardiovascular homeostasis .

Wissenschaftliche Forschungsanwendungen

Nesiritide Acetate has several applications in scientific research:

Medicine: It is used to study the treatment of heart failure and its effects on cardiovascular homeostasis.

Biology: Research on its role in regulating fluid balance and blood pressure.

Chemistry: Studies on peptide synthesis and modifications.

Industry: Production of recombinant peptides for therapeutic use.

Wirkmechanismus

Target of Action

Nesiritide Acetate, a recombinant natriuretic peptide, primarily targets the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells . This receptor plays a crucial role in cardiovascular homeostasis .

Mode of Action

This compound binds to the guanylate cyclase receptor on vascular smooth muscle and endothelial cells . This binding increases intracellular concentrations of cyclic guanosine monophosphate (cGMP), leading to smooth muscle cell relaxation . In simpler terms, it promotes vasodilation, natriuresis, and diuresis .

Biochemical Pathways

This compound facilitates cardiovascular homeostasis through the negative regulation of the renin-angiotensin-aldosterone system . This regulation stimulates cyclic guanosine monophosphate and smooth muscle cell relaxation . The counter-regulatory effects of this compound are beneficial in heart failure .

Pharmacokinetics

It’s known that the compound is used for the intravenous treatment of patients with acutely decompensated congestive heart failure

Action Environment

The environment in which this compound acts is primarily the cardiovascular system, where it facilitates fluid homeostasis

Biochemische Analyse

Biochemical Properties

Nesiritide Acetate facilitates cardiovascular homeostasis by negatively regulating the renin-angiotensin-aldosterone system. It interacts with the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). This interaction promotes vasodilation, natriuresis, and diuresis . The enzymes and proteins involved in these interactions include guanylate cyclase and cGMP-dependent protein kinases, which mediate the downstream effects of cGMP.

Cellular Effects

This compound influences various cellular processes, particularly in cardiovascular cells. It promotes vasodilation by relaxing vascular smooth muscle cells and enhances natriuresis and diuresis by acting on renal cells. Additionally, this compound impacts cell signaling pathways by increasing cGMP levels, which in turn affects gene expression and cellular metabolism . These effects contribute to the reduction of cardiac preload and afterload, improving heart function in patients with heart failure.

Molecular Mechanism

At the molecular level, this compound binds to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells. This binding increases intracellular cGMP levels, leading to smooth muscle cell relaxation and vasodilation. The elevated cGMP also inhibits the renin-angiotensin-aldosterone system, reducing fluid retention and promoting natriuresis and diuresis . These molecular interactions are crucial for the therapeutic effects of this compound in heart failure management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The compound has a short elimination half-life of approximately 18 to 20 minutes, with its hemodynamic effects dissipating within 2 to 4 hours after stopping the infusion . Long-term studies have shown that this compound maintains its efficacy in reducing pulmonary capillary wedge pressure and systemic vascular resistance, leading to sustained clinical improvement in heart failure patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses result in more pronounced reductions in pulmonary capillary wedge pressure and systemic arterial pressure. Excessive dosages can lead to adverse effects such as hypotension and renal dysfunction . It is crucial to optimize the dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is metabolized primarily through proteolytic cleavage by endopeptidases, such as neutral endopeptidase, present on the vascular lumenal surface . This metabolic pathway ensures the rapid clearance of the peptide from the circulation, contributing to its short half-life. The interaction with endopeptidases is essential for regulating the duration of this compound’s effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the particulate guanylate cyclase receptor. This receptor-mediated transport ensures the localized effects of the peptide on vascular smooth muscle and endothelial cells . The distribution of this compound is primarily confined to the cardiovascular system, where it exerts its therapeutic actions.

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it binds to the particulate guanylate cyclase receptor. This localization is crucial for its activity, as the receptor-mediated increase in cGMP levels occurs at the cell membrane . Post-translational modifications, such as glycosylation, may also play a role in directing this compound to specific cellular compartments.

Vorbereitungsmethoden

Nesiritide Acetate is synthesized using recombinant DNA technology. The process involves the preparation of five peptide fragments, which are sequentially coupled to obtain linear Nesiritide. This linear form is then oxidized to form the final product . Industrial production methods typically involve expression in an E. coli system, followed by purification through affinity chromatography and ion exchange chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Nesiritide Acetate primarily undergoes reactions related to its peptide nature. These include:

Oxidation: The formation of disulfide bonds during the final stages of synthesis.

Reduction: Breaking of disulfide bonds under reducing conditions.

Substitution: Potential modifications at specific amino acid residues to alter its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed are the oxidized and reduced forms of Nesiritide .

Vergleich Mit ähnlichen Verbindungen

Nesiritide Acetate is unique compared to other natriuretic peptides due to its recombinant nature and specific use in acute heart failure. Similar compounds include:

Atrial Natriuretic Peptide: Another natriuretic peptide with similar vasodilatory effects.

C-type Natriuretic Peptide: Primarily involved in bone growth and vascular homeostasis.

Urodilatin: A renal-specific form of atrial natriuretic peptide with natriuretic effects.

This compound stands out due to its specific application in acute heart failure and its recombinant production method.

Eigenschaften

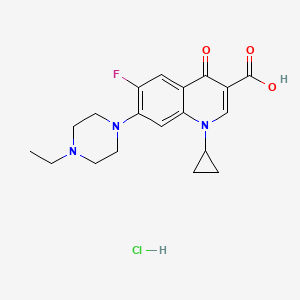

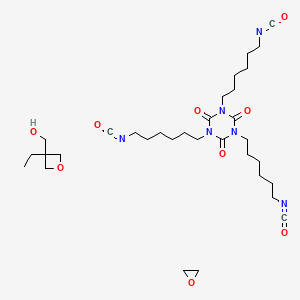

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(4R,7S,13S,16R)-16-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULFJFRGUHITK-INJFIXSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H248N50O44S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3524.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/new.no-structure.jpg)

![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)